3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-5-4-19-12(13-5)14-10(15)8-6-2-3-7(18-6)9(8)11(16)17/h2-4,6-9H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPHTSFHUPAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3C=CC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure that incorporates both a thiazole ring and an oxabicyclo framework. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Molecular Characteristics
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.3 g/mol
- CAS Number : 1005263-26-2
The compound features a thiazole moiety, which is known to contribute significantly to its biological activity, and a bicyclic structure that enhances its reactivity and potential applications in medicinal chemistry.
Structural Comparison
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylthiazole | Contains thiazole ring | Antimicrobial | Simpler structure |
| Thiazolidinedione | Contains thiazole and carbonyl groups | Antidiabetic | Focus on diabetes |
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic structure without thiazole | Varies | Lack of biological activity |
The presence of both thiazole and bicyclic structures in this compound distinguishes it from other related compounds, potentially enhancing its biological profile.
Antimicrobial Properties
Compounds with thiazole rings are widely recognized for their antimicrobial properties. Research indicates that this compound demonstrates significant activity against various bacterial strains. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for a range of infections.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. It has been tested against fungal strains such as Candida albicans, demonstrating inhibition of fungal growth at specific concentrations.
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.
Mechanistic Studies
Mechanistic studies have revealed that the compound may interact with biological macromolecules such as proteins involved in cell signaling pathways. Its ability to inhibit biofilm formation has also been noted, which is crucial for treating chronic infections associated with biofilm-producing bacteria.
Study on Antimicrobial Efficacy
A recent study published in Food and Chemical Toxicology evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing strong antibacterial properties .
Antifungal Activity Assessment
Another investigation assessed the antifungal activity against Candida albicans, where the compound exhibited an MIC of 16 µg/mL, indicating significant potential as an antifungal agent .
Anticancer Research
A study focusing on the anticancer effects demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cell lines at concentrations of 50 µg/mL .
Scientific Research Applications
The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. The thiazole ring is known for enhancing biological activity, making this compound a subject of interest in drug discovery.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing thiazole rings exhibit strong antimicrobial effects. The specific interactions of 3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with bacterial and fungal targets have shown promising results, suggesting its potential as a lead compound in developing new antibiotics and antifungals.
Anticancer Activity
Studies have suggested that this compound may inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of the thiazole group is particularly noted for its role in enhancing anticancer activity by interacting with specific cellular targets .
Several case studies highlight the effectiveness of this compound in various applications:
Inhibition of Pathogen Growth
In a study focused on bacterial pathogens, the compound was tested against strains resistant to conventional antibiotics, showing significant inhibitory effects at concentrations lower than those required for many existing treatments .
Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing bicyclo[2.2.1]heptene derivatives like 3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
The synthesis typically involves condensation reactions between functionalized bicyclic anhydrides and heterocyclic amines. For example, reacting 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 4-methylthiazol-2-amine in methanol under reflux conditions (3–5 hours) yields the target compound. Key variables to optimize include solvent polarity (e.g., acetic acid vs. methanol), reaction temperature, and stoichiometry of the amine component (1.0–1.1 equiv) . Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard for resolving the crystal structure. The SHELX suite (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography, including anisotropic displacement parameters and hydrogen bonding networks. For example, intermolecular N–H⋯O and O–H⋯N hydrogen bonds in the asymmetric unit can be modeled using SHELXL’s riding model for hydrogen atoms, with Uiso(H) set to 1.2–1.5×Ueq of the parent atom .
Q. What spectroscopic techniques are critical for confirming the molecular structure post-synthesis?
- NMR : ¹H and ¹³C NMR should confirm the presence of the thiazole ring (e.g., δ ~7.8 ppm for aromatic protons) and bicycloheptene backbone (e.g., δ ~3.5–5.0 ppm for oxygenated carbons).
- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures agreement between observed and theoretical molecular weights (e.g., C₁₁H₁₂N₂O₄S requires m/z ≈ 292.06) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Hydrogen bonding and π-stacking interactions dictate solubility and thermal stability. For instance, the title compound forms centrosymmetric clusters via N–H⋯O and O–H⋯N bonds, which stabilize the lattice and elevate melting points (>200°C). Dihedral angles between bicycloheptene planes (e.g., 69.3° in related structures) further affect packing density and mechanical stability .
Q. What strategies address contradictions in experimental vs. computational data for this compound’s reactivity?
Discrepancies between predicted (e.g., DFT-calculated bond lengths) and observed data (e.g., X-ray bond lengths) often arise from solvent effects or crystal packing forces. To resolve this:
Q. How can reaction mechanisms for amide bond formation in this compound be probed experimentally?
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding modes.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging PSA (~90 Ų) and logP (~1.5) values derived from structural data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
